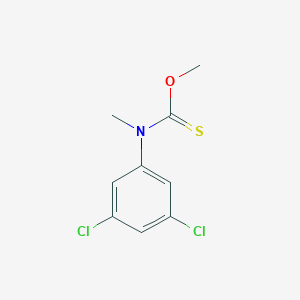

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate

Description

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is a carbamothioate derivative characterized by a thiocarbamate backbone (S-C(=O)-N) with an O-methyl group, an N-methyl group, and a 3,5-dichlorophenyl substituent. This compound belongs to a class of agrochemicals and pharmaceuticals where the dichlorophenyl moiety is often associated with bioactivity, such as fungicidal or herbicidal properties. The 3,5-dichloro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which influence molecular polarity, crystallinity, and reactivity.

Properties

Molecular Formula |

C9H9Cl2NOS |

|---|---|

Molecular Weight |

250.14 g/mol |

IUPAC Name |

O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate |

InChI |

InChI=1S/C9H9Cl2NOS/c1-12(9(14)13-2)8-4-6(10)3-7(11)5-8/h3-5H,1-2H3 |

InChI Key |

ZCHNATAZAVUJBK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method

While specific literature on the exact preparation of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is limited, closely related carbamothioates such as O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate provide a useful model for synthesis.

A typical synthetic route involves:

-

- 3,5-Dichloroaniline (or its derivatives)

- Methyl isothiocyanate

- Methylating agents (e.g., methyl iodide or dimethyl sulfate)

- Base (e.g., triethylamine or sodium hydride)

- Solvents such as dichloromethane or N,N-dimethylformamide

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 3,5-dichloroaniline with methyl isothiocyanate to form N-(3,5-dichlorophenyl)-N-methylthiocarbamoyl intermediate | Room temperature, stirring for several hours | Formation of thiourea derivative |

| 2 | O-Methylation of the thiocarbamoyl intermediate using methylating agent | In presence of base, typically at 0-25°C | Methylation at the oxygen atom to form carbamothioate ester |

| 3 | Purification by extraction and chromatography | Silica gel column chromatography using hexane/ethyl acetate gradients | Yields typically moderate to good |

$$

\text{3,5-dichloroaniline} + \text{methyl isothiocyanate} \rightarrow \text{N-(3,5-dichlorophenyl)-N-methylthiocarbamoyl intermediate}

$$

$$

\text{Intermediate} + \text{methylating agent} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

Supporting Data from Analogous Syntheses

Related compound synthesis : O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is synthesized by methylation of the corresponding thiocarbamoyl intermediate, followed by purification, yielding a compound with molecular formula $$ C{11}H{15}N_2OS $$ and molecular weight approximately 225.31 g/mol.

Reaction conditions : Methylation reactions typically use methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or triethylamine in solvents like dichloromethane or N,N-dimethylformamide at mild temperatures (0-25°C) to prevent side reactions.

Purification : Silica gel column chromatography with hexane/ethyl acetate gradients is commonly employed to isolate the pure carbamothioate compound.

Analytical and Characterization Data

For confirmation of the product, standard analytical techniques include:

| Technique | Purpose | Expected Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Characteristic aromatic proton signals for 3,5-dichlorophenyl ring; methyl signals for N-methyl and O-methyl groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to $$ C{10}H{10}Cl_2NOS $$ (approx. 256 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | Bands corresponding to C=S stretch (~1200-1400 cm$$^{-1}$$), C-O stretch, and aromatic C-H |

| Melting Point Determination | Purity and identity | Sharp melting point consistent with literature or analogous compounds |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting amine | 3,5-Dichloroaniline | Purity >98% preferred |

| Thiocarbonyl reagent | Methyl isothiocyanate | Freshly distilled or high purity |

| Base | Triethylamine or sodium hydride | Used to deprotonate and facilitate methylation |

| Methylating agent | Methyl iodide or dimethyl sulfate | Stoichiometric amounts |

| Solvent | Dichloromethane or N,N-dimethylformamide | Dry, anhydrous conditions |

| Temperature | 0-25°C | To control reaction rate and selectivity |

| Reaction time | 3-18 hours | Depending on step and scale |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

Notes on Industrial and Laboratory Scale Preparation

- The synthetic route is relatively straightforward, involving common reagents and mild conditions.

- Control of reaction temperature and stoichiometry is critical to minimize side reactions such as overalkylation or decomposition.

- The presence of dichloro substituents on the phenyl ring requires careful handling due to potential sensitivity to nucleophilic attack.

- The method is adaptable for scale-up, given the moderate reaction conditions and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbamothioate group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Herbicidal Applications

1. Mechanism of Action

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate functions primarily as a selective herbicide. It inhibits specific biochemical pathways in plants, leading to the cessation of growth and eventual death of undesirable vegetation. Its effectiveness is attributed to its ability to target both monocotyledonous and dicotyledonous weeds without significantly harming crop plants.

2. Targeted Weeds

The compound has shown efficacy against various weed species, including:

- Echinochloa spp.

- Eleocharis acicularis

- Scirpus spp.

These species are commonly found in agricultural settings, particularly in rice paddies and other water-saturated environments .

Case Study 1: Rice Cultivation

Research indicates that this compound can be applied in both pre-emergence and post-emergence stages to control sedges and broadleaf weeds in rice paddies. In controlled trials, the application resulted in a significant reduction of weed biomass and improved rice yield compared to untreated plots. This demonstrates its potential for enhancing agricultural productivity while minimizing competition from weeds .

Case Study 2: Crop Safety

In a study assessing the selectivity of this compound, various economically important crops such as maize, soybean, and cotton were treated with the herbicide. Results showed minimal phytotoxicity on these crops while effectively controlling target weeds. This selectivity is crucial for integrated pest management strategies in sustainable agriculture .

Comparative Efficacy

A comparative analysis of this compound with other herbicides reveals its competitive advantages:

| Herbicide Name | Target Weeds | Crop Safety | Application Method |

|---|---|---|---|

| This compound | Echinochloa spp., Eleocharis acicularis | High | Pre-emergence/Post-emergence |

| Oxaziclomefone | Broadleaf weeds | Moderate | Pre-emergence |

| Pyributicarb | Annual grasses | Low | Post-emergence |

Environmental Considerations

While this compound is effective in controlling undesirable vegetation, its environmental impact must be considered. Studies on soil degradation and water contamination highlight the importance of adhering to recommended application rates to mitigate potential negative effects on non-target species and ecosystems .

Mechanism of Action

The mechanism of action of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the desired biological effects. The compound targets pathways involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Substituent Effects on Crystallographic Parameters

The crystal structures of N-(3,5-disubstituted phenyl)-2,2,2-trichloro-acetamides () provide insights into how meta-substitution affects solid-state geometry. For example:

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (3,5-Cl₂C₆H₃NH-CO-CCl₃) crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit. Its lattice constants (e.g., a = 11.42 Å, b = 12.15 Å, c = 7.89 Å, β = 105.3°) reflect tighter packing due to the electron-withdrawing Cl substituents, which enhance intermolecular halogen bonding and dipole interactions .

- In contrast, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) adopts a triclinic system (P-1) with two molecules per asymmetric unit. The methyl groups introduce steric hindrance and reduce packing efficiency, resulting in larger unit cell dimensions (a = 8.94 Å, b = 10.23 Å, c = 12.56 Å) .

Comparison with O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate: While crystallographic data for the carbamothioate are unavailable, its 3,5-dichloro substitution likely promotes similar dense packing via halogen interactions.

Table 1: Crystallographic Data of N-(3,5-Disubstituted Phenyl) Acetamides

Molecular Geometry and Conformational Flexibility

highlights that meta-substitution influences torsion angles and molecular planarity. For instance, the dichloro-acetamide’s phenyl ring is nearly coplanar with the acetamide group (torsion angle ~5°), favoring resonance stabilization. In contrast, methyl-substituted analogs exhibit greater rotational freedom (torsion angles up to 15°) due to reduced conjugation .

This could reduce resonance stabilization compared to acetamides but enhance sulfur-mediated non-covalent interactions (e.g., van der Waals forces).

Physicochemical Properties

Electron-withdrawing substituents like chlorine increase melting points and reduce solubility in polar solvents. For example:

- N-(3,5-Cl₂C₆H₃)-2,2,2-trichloro-acetamide : Melting point = 148–150°C; low solubility in water (<0.1 mg/mL).

- N-(3,5-(CH₃)₂C₆H₃)-2,2,2-trichloro-acetamide: Melting point = 112–114°C; higher solubility in ethanol (~5 mg/mL) .

This compound is expected to follow this trend, with a higher melting point than methyl-substituted analogs but lower solubility due to the hydrophobic thiomethyl group.

Biological Activity

O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is a carbamate compound that has garnered attention for its biological activity, particularly in the context of its use as a pesticide. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₄Cl₂N₂OS

- Molecular Weight : 353.25 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 193–195 °C

This compound functions primarily as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in target pests, ultimately causing paralysis and death.

1. Toxicity Profiles

The toxicity of this compound has been assessed through various studies:

| Test Subject | LD50 (mg/kg) | Route of Administration | Remarks |

|---|---|---|---|

| Rats | 17.8 (oral) | Oral | Acute toxicity observed |

| Rabbits | >2000 (dermal) | Dermal | Mildly irritating to eyes |

| Mice | 9700 (oral) | Oral | High tolerance |

2. Biological Efficacy

Research indicates that this compound exhibits significant efficacy against a range of agricultural pests:

- Target Pests : Aphids, thrips, mites, and nematodes.

- Application Methods : Soil treatment, foliar spray, and seed dressing.

- Control Rates : Effective control noted at application rates between 2.3–6.8 kg/ha depending on crop type .

Case Study 1: Efficacy in Crop Protection

A study conducted on maize and soybean crops demonstrated that this compound effectively controlled weed populations with minimal impact on crop yield. The compound was applied post-emergence at rates of 2.3 kg/ha, resulting in a 90% reduction in weed biomass without significant phytotoxicity to the crops .

Case Study 2: Environmental Impact Assessment

An environmental toxicity assessment revealed that this compound poses low risk to non-target species such as bees and aquatic organisms when applied according to recommended guidelines. The compound's degradation products were also evaluated for their ecological impact, indicating a rapid breakdown under field conditions .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Non-mutagenic in Ames tests and microbial mutagenicity assays .

- Effective against both monocotyledonous and dicotyledonous weeds with selective herbicidal properties .

- Demonstrated potential for use in integrated pest management systems due to its specific mode of action against target pests while preserving beneficial insects.

Q & A

Q. What are the optimized synthetic routes for O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate, and how can purity be maximized?

Methodological Answer: A common approach involves reacting 3,5-dichloroaniline with methyl chlorothioformate in anhydrous conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 3,5-dichloroaniline to methyl chlorothioformate to ensure complete substitution.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol yields >95% purity. Monitor reaction progress via TLC (Rf ~0.6 in 3:1 hexane/ethyl acetate) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the thiocarbamate group via C=S stretching at ~1250–1300 cm⁻¹ and N-H stretching at ~3300 cm⁻¹.

- ¹H NMR : Key signals include the methyl group (δ ~3.3 ppm, singlet) and aromatic protons (δ ~7.2–7.4 ppm, doublets for dichlorophenyl).

- ¹³C NMR : Thiocarbamate carbonyl (C=S) appears at ~180–185 ppm.

- LC-MS : Use ESI+ mode to detect [M+H]⁺ at m/z 236.0 (C₉H₈Cl₂NOS requires 235.97) .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies in buffers (pH 2–10) at 40°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase). Thiocarbamates typically hydrolyze in acidic/basic conditions to form thiols or sulfides.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected). Store at -20°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Analog Synthesis : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl derivatives. Modify the methyl group to ethyl or isopropyl to assess steric effects.

- Biological Assays : Test analogs against acetylcholinesterase (Ellman’s method) or cancer cell lines (MTT assay). Correlate IC₅₀ values with substituent electronegativity/logP values.

- Computational Modeling : Perform docking studies (AutoDock Vina) using MC5R or PDE4 crystal structures to predict binding modes .

Q. What experimental strategies resolve contradictions in reported synthesis yields or bioactivity data?

Methodological Answer:

- Variable Screening : Use design of experiments (DoE) to test factors like solvent polarity, temperature (25–80°C), and catalyst presence (e.g., DMAP). Analyze via ANOVA to identify critical parameters.

- Reproducibility Checks : Replicate literature protocols with strict moisture/oxygen control. Compare HPLC purity and spectral data to isolate discrepancies (e.g., byproduct formation in vs. 17).

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dichlorophenyl derivatives consistently show higher enzyme inhibition than monochloro analogs) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for targets like MC5R.

- Kinetic Studies : Use stopped-flow spectroscopy to determine inhibition constants (Ki) for acetylcholinesterase.

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify oxidative or hydrolytic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.